2,7-Dimethyl-1,8-naphthyridin-4-ol
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(13)5-7(2)12-10(8)11-6/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
KSLLTJJSGWXUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,7-Dimethyl-1,8-naphthyridin-4-ol involves several methods. One notable approach includes the reaction of 2-amino-6-methylpyridine with specific aldehydes under controlled conditions, yielding the target compound with varying degrees of efficiency. For example, a synthesis protocol reported a yield of 40% using diphenyl ether as a solvent at elevated temperatures . The compound's structure can be confirmed through techniques such as NMR and HPLC .
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this naphthyridine have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). One study indicated that derivatives exhibited IC50 values as low as 0.048 μM against HepG2 cells, demonstrating their potential as effective chemotherapeutic agents .
Antiviral Activity
Research has also identified antiviral properties associated with naphthyridine derivatives. A specific derivative was found to inhibit HIV replication by targeting the viral transcription process. This mechanism highlights the compound's utility in developing antiviral therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine compounds has been documented in various studies. The compounds exhibit mechanisms that modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Drug Development
The diverse biological activities of this compound position it as a candidate for drug development. Its derivatives are being explored for their ability to act as antihypertensives and immunostimulants. The structural versatility allows for modifications that can enhance efficacy and reduce side effects .
Molecular Recognition Chemistry
Naphthyridines play a significant role in molecular recognition chemistry due to their ability to form stable complexes with various biomolecules. This property is being explored for applications in biosensors and targeted drug delivery systems .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity: The hydroxyl group at C4 in this compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or DNA . Replacement of -OH with -OCH₃ (e.g., 2,7-dimethyl-4-methoxy-1,8-naphthyridine) significantly lowers polarity, favoring applications in hydrophobic environments .
Synthetic Versatility: Ultrasound-assisted synthesis of Schiff bases (e.g., 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide derivatives) demonstrates the compound’s adaptability for generating bioactive hybrids . Methoxy and acetylamino derivatives require multi-step protocols, including Vilsmeier–Haack formylation or nucleophilic substitutions .
Biological Performance: Derivatives with extended functional groups (e.g., triazole in compound 9b) exhibit superior anticancer activity, emphasizing the role of auxiliary moieties in enhancing efficacy .
Research Findings and Data Highlights
- Anticancer Activity : this compound derivatives exhibit IC₅₀ values as low as 0.048 μM against MCF7 cells, rivaling doxorubicin (0.091 μM) .
- Antibacterial Potential: Acetylamino and triazole-modified analogs show broad-spectrum activity, likely due to interactions with bacterial DNA gyrase .
- Synthetic Efficiency : Ultrasound irradiation reduces reaction times for hydrazide derivatives from hours to minutes (e.g., 30–45 minutes for compounds 4a–e) .
Preparation Methods
Cyclocondensation Followed by Halogenation and Hydrolysis
Method Overview :
This two-step approach involves constructing the 1,8-naphthyridine skeleton, introducing a chlorine substituent at position 4, and subsequent hydrolysis to the hydroxyl group.
Step 1: Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine
-
Starting Material : 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (VI).
-
Reaction Conditions :
-
Key Observations :
Step 2: Hydrolysis to 2,7-Dimethyl-1,8-naphthyridin-4-ol
Friedländer Annulation with Post-Modification
Method Overview :
The Friedländer reaction assembles the naphthyridine core from aminopyridine derivatives and ketones, followed by oxidation and functional group interconversion.
Step 1: Friedlälder Annulation
-
Starting Materials : 2-Aminopyridine derivatives and acetylacetone.
-
Conditions :
-
Intermediate : 2,7-Dimethyl-1,8-naphthyridine.
Step 2: Oxidation and Hydroxylation
-
Oxidation :
-
Reduction :
Alternative Approaches
Direct Hydroxylation via Radical Intermediates
Method Overview :
Radical-mediated C–H activation introduces the hydroxyl group directly at position 4.
Microwave-Assisted Synthesis
Method Overview :
Accelerates reaction kinetics for improved efficiency.
-
Conditions :
-
Advantages : Reduced reaction time and higher purity.
Comparative Analysis of Methods
Q & A
Basic: What are the standard synthetic routes for 2,7-dimethyl-1,8-naphthyridin-4-ol and its derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of preformed naphthyridine cores. For example:
- Chalcon-based synthesis : Reacting chalcons (e.g., 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde) with phenylhydrazine in acetic acid under reflux (8–10 hours), followed by neutralization with NHOH and crystallization from ethanol .
- Pyrazoline derivatives : Derivatives like 3-(4,5-dihydro-1-phenyl-3-aryl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol are synthesized via chalcon-phenylhydrazine cyclization, achieving yields of 62–78% .
- Thiourea-mediated routes : Refluxing chalcons with thiourea and NaOH in ethanol produces thione derivatives (e.g., pyrimidine-2-thiones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
